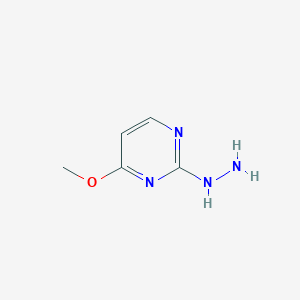

2-Hydrazino-4-methoxypyrimidine

Description

Properties

IUPAC Name |

(4-methoxypyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-10-4-2-3-7-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQPYFMXCAIHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355724 | |

| Record name | 2-hydrazino-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89181-80-6 | |

| Record name | 2-Hydrazinyl-4-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89181-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydrazino-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Hydrazino-4-methoxypyrimidine (CAS 89181-80-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazino-4-methoxypyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with a hydrazino and a methoxy group. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleobases, and is of significant interest in medicinal chemistry. The presence of the reactive hydrazino group makes this compound a versatile intermediate for the synthesis of a wide array of derivatives, particularly through the formation of hydrazones and subsequent cyclization reactions to form various heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, its expected reactivity, and its potential applications in research and drug discovery.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its basic identifiers and known physical properties.

| Property | Value | Reference(s) |

| CAS Number | 89181-80-6 | |

| Molecular Formula | C₅H₈N₄O | |

| Molecular Weight | 140.14 g/mol | |

| IUPAC Name | (4-methoxypyrimidin-2-yl)hydrazine | |

| Synonyms | 2-hydrazinyl-4-methoxypyrimidine | |

| Melting Point | 120-121 °C |

Synthesis

Proposed Experimental Protocol: Synthesis from 2-Chloro-4-methoxypyrimidine

This protocol is adapted from procedures for structurally similar compounds.

Materials:

-

2-Chloro-4-methoxypyrimidine

-

Hydrazine hydrate (excess, e.g., 3-5 equivalents)

-

Ethanol (or another suitable protic solvent)

-

Ice bath

-

Standard reflux apparatus

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-methoxypyrimidine (1 equivalent) in ethanol.

-

Addition of Hydrazine: Cool the solution in an ice bath and add hydrazine hydrate (3-5 equivalents) dropwise while stirring. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted hydrazine hydrate and other impurities. The product can be further purified by recrystallization from a suitable solvent if necessary.

-

Drying: Dry the purified this compound under vacuum.

Below is a diagram illustrating the proposed synthetic workflow.

Spectroscopic Characterization (Predicted)

As experimental spectra are not publicly available, the following are predicted spectroscopic data.

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~7.8 (d, 1H, H6), ~6.1 (d, 1H, H5), ~3.8 (s, 3H, OCH₃), ~7.5 (br s, 1H, NH), ~4.2 (br s, 2H, NH₂) |

| ¹³C NMR | δ (ppm): ~170 (C4), ~165 (C2), ~158 (C6), ~85 (C5), ~55 (OCH₃) |

| IR (cm⁻¹) | ~3400-3200 (N-H stretching), ~2950 (C-H stretching), ~1640 (C=N stretching), ~1580 (N-H bending), ~1250 (C-O stretching) |

| Mass Spec. | [M+H]⁺ = 141.0771 |

Reactivity and Potential Applications

The primary utility of this compound in research and development lies in its role as a versatile chemical intermediate. The hydrazino group is a potent nucleophile and can readily react with electrophiles, most notably aldehydes and ketones, to form hydrazones. These hydrazone derivatives can serve as precursors for the synthesis of a variety of heterocyclic compounds with potential biological activities.

Formation of Hydrazones

The reaction of this compound with an aldehyde or ketone, typically under acidic catalysis, yields the corresponding hydrazone. This reaction is a cornerstone of its synthetic utility.

Potential in Drug Discovery

While no specific biological activities have been reported for this compound itself, the pyrimidine nucleus is a well-established pharmacophore. Hydrazone derivatives of various heterocyclic cores have been shown to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. Therefore, this compound serves as a valuable starting material for generating compound libraries for high-throughput screening in drug discovery programs. The methoxy group can also be a site for further modification to modulate the pharmacokinetic and pharmacodynamic properties of its derivatives.

The general workflow for utilizing this compound in a drug discovery context is outlined below.

Safety Information

Specific toxicity data for this compound is not available. However, as with all hydrazine derivatives, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Hydrazine derivatives can be toxic and are potential irritants.

Conclusion

This compound is a valuable chemical intermediate with significant potential for applications in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available precursors and the reactivity of its hydrazino group make it an attractive building block for the creation of diverse molecular architectures. While its own biological profile remains to be explored, its utility in the generation of compound libraries for drug discovery is clear. Further research into the reactivity and biological activity of its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 2-Hydrazino-4-methoxypyrimidine

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its key physical and chemical characteristics, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for its application in drug design and development.

| Property | Value | Source |

| CAS Number | 89181-80-6 | [1][2] |

| Molecular Formula | C₅H₈N₄O | [1][2][3] |

| Molecular Weight | 140.14 g/mol | [2][3][4] |

| Melting Point | 120-121 °C | [3] |

| Boiling Point (Predicted) | 291.7 ± 50.0 °C | [3] |

| Density (Predicted) | 1.38 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 6.30 ± 0.70 | [3] |

| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | [3] |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols are based on established laboratory techniques.

Melting Point Determination (Capillary Method)

The capillary method is a common and straightforward technique for determining the melting point of a solid substance.[5]

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is completely dry and in a powdered form.[5]

-

Place a small amount of the powdered sample into a capillary tube.[5]

-

Pack the sample into the sealed end of the capillary tube to a height of 2-3 mm by tapping the tube.[6]

-

Insert the capillary tube into the heating block of the melting point apparatus.[5]

-

Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.[6]

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[6]

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting). This range is the melting point.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[7]

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Test tubes with stoppers

-

Constant temperature water bath or shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Add an excess amount of this compound to a test tube containing a known volume of the desired solvent (e.g., water, buffer).

-

Seal the test tube and place it in a shaker or water bath maintained at a constant temperature.[8]

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.[7]

-

Carefully withdraw a sample of the supernatant. It is crucial to avoid disturbing the undissolved solid.

-

Centrifuge the withdrawn sample to remove any remaining suspended solid particles.

-

Analyze the concentration of the dissolved this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

The determined concentration represents the solubility of the compound at that specific temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[9]

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

-

Calibrate the pH meter using standard buffer solutions.[10]

-

Dissolve a precisely weighed amount of this compound in a known volume of purified water to create a solution of known concentration.[10]

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Slowly add the titrant (acid or base) in small, known increments from the burette while continuously stirring the solution.[10]

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[10]

-

Continue the titration past the equivalence point.

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa value is determined from the pH at the half-equivalence point of the titration curve.[11]

logP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most widely recognized method for the experimental determination of the octanol-water partition coefficient (logP).[12]

Apparatus:

-

Separatory funnel or centrifuge tubes

-

Mechanical shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

-

n-Octanol and water (mutually saturated)

Procedure:

-

Prepare mutually saturated n-octanol and water phases by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

Dissolve a known amount of this compound in one of the phases (usually the one in which it is more soluble).

-

Add a known volume of the second phase to the first.

-

Shake the mixture vigorously for a set period to allow for partitioning of the solute between the two phases.[12]

-

Separate the two phases by centrifugation.

-

Determine the concentration of this compound in each phase using a suitable analytical technique.[12]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13]

-

The logP is the base-10 logarithm of the partition coefficient.[13]

Synthesis Workflow

The following diagram illustrates a logical synthetic pathway for this compound, adapted from a similar synthesis.[14] This workflow provides a conceptual framework for its preparation.

References

- 1. pschemicals.com [pschemicals.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 89181-80-6 CAS MSDS (Pyrimidine, 2-hydrazino-4-methoxy- (7CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. acdlabs.com [acdlabs.com]

- 14. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Hydrazino-4-methoxypyrimidine: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, and a proposed synthesis protocol for 2-Hydrazino-4-methoxypyrimidine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed insights into the characteristics and potential applications of this pyrimidine derivative.

Molecular Structure and Chemical Formula

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a hydrazino group at the C2 position and a methoxy group at the C4 position.

-

Chemical Formula: C₅H₈N₄O[1]

-

IUPAC Name: 2-hydrazinyl-4-methoxypyrimidine

-

CAS Number: 89181-80-6[1]

-

Molecular Weight: 140.14 g/mol

The structural formula of this compound is depicted below:

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₄O | [1] |

| Molecular Weight | 140.14 g/mol | |

| CAS Number | 89181-80-6 | [1] |

| Melting Point | 120-121 °C | [2] |

| Boiling Point (Predicted) | 291.7 ± 50.0 °C | [2] |

| pKa (Predicted) | 6.30 ± 0.70 | [2] |

| LogP (Predicted) | -0.5 | |

| Solubility | Soluble in DMSO and methanol. |

Synthesis Protocol

The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable precursor, such as 2-chloro-4-methoxypyrimidine, with hydrazine hydrate. This method is analogous to the synthesis of similar hydrazinopyrimidine derivatives.[3]

Proposed Experimental Protocol

Materials:

-

2-Chloro-4-methoxypyrimidine

-

Hydrazine hydrate (80-95%)

-

Ethanol (or another suitable solvent like isopropanol)

-

Stirring apparatus

-

Reflux condenser

-

Ice bath

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-methoxypyrimidine (1 equivalent) in ethanol.

-

Slowly add hydrazine hydrate (1.1-1.5 equivalents) to the solution at room temperature with constant stirring. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and then further cool in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified this compound in a vacuum oven at a temperature below its melting point.

Logical Workflow for Synthesis

References

Navigating the Properties of 2-Hydrazino-4-methoxypyrimidine: A Technical Guide to its Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 2-Hydrazino-4-methoxypyrimidine, a crucial heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a compilation of available data, experimental methodologies, and key considerations for its handling and use.

Introduction

This compound belongs to the pyrimidine class of compounds, which are fundamental components of nucleic acids and possess a wide range of biological activities. The presence of both a hydrazino and a methoxy group on the pyrimidine ring imparts unique physicochemical properties that are critical for its role as a synthetic intermediate in the creation of novel therapeutic agents. Understanding the solubility and stability of this molecule is paramount for its effective utilization in research and development, from reaction optimization and purification to formulation and storage.

While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes information from closely related pyrimidine and hydrazine derivatives to provide a robust framework for its characterization.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and a closely related analogue, 5-fluoro-4-hydrazino-2-methoxypyrimidine, is presented below.

| Property | This compound | 5-fluoro-4-hydrazino-2-methoxypyrimidine | Reference |

| Molecular Formula | C5H8N4O | C5H7FN4O | [1] |

| Molecular Weight | 140.14 g/mol | 158.13 g/mol | [1][2] |

| Melting Point | 120-121 °C | >155 °C (dec.) | [2][3] |

| Boiling Point (Predicted) | 291.7±50.0 °C | 217.0±50.0 °C | [2][3] |

| Density (Predicted) | 1.38±0.1 g/cm3 | 1.52±0.1 g/cm3 | [2][3] |

| pKa (Predicted) | 6.30±0.70 | 4.23±0.70 | [2][3] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [2][3] |

Solubility Profile

The solubility of pyrimidine derivatives is influenced by factors such as temperature, the nature of the solvent, and the presence of various functional groups.[4][5][6] Generally, the solubility of pyrimidine derivatives in organic solvents increases with temperature.[4][5]

For hydrazino-substituted pyrimidines, solubility in aqueous solutions is often limited. This property is frequently exploited during synthesis, where the product can be precipitated from the reaction mixture by using water as a solvent, facilitating its isolation and purification.[7]

While specific quantitative solubility data for this compound is scarce, the following table provides qualitative solubility information for a structurally similar compound, 5-fluoro-4-hydrazino-2-methoxypyrimidine.

| Solvent | Solubility | Reference |

| DMSO | Slightly Soluble | [2][8] |

| Methanol | Slightly Soluble | [2][8] |

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol, adapted from methodologies used for other pyrimidine derivatives, can be employed to determine the solubility of this compound.[4]

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully evaporate the solvent from a known volume of the clear supernatant and weigh the remaining solid.

-

Calculation: The solubility is then calculated as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL or g/L).

Stability Profile

The stability of this compound is a critical parameter, particularly due to the reactive nature of the hydrazine moiety. Hydrazine and its derivatives are known to be susceptible to degradation under various conditions.

pH-Dependent Hydrolysis

Hydrazones, which are structurally related to hydrazino compounds, are known to be sensitive to hydrolysis, particularly at acidic (pH 2.0) and basic (pH 9.0) conditions.[9] This hydrolysis often involves the cleavage of the C=N bond in hydrazones, and a similar susceptibility can be anticipated for the hydrazino group in this compound, potentially leading to the formation of corresponding hydroxyl- or oxo-pyrimidines.

Thermal and Oxidative Degradation

Elevated temperatures can promote the degradation of pyrimidine derivatives. Additionally, the hydrazine group is susceptible to oxidation. Therefore, it is recommended to store this compound at low temperatures (e.g., -20°C) in an inert atmosphere to minimize degradation.[2][3]

Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study can be conducted to identify potential degradation products and pathways.

-

Sample Preparation: Prepare solutions of this compound in various stress conditions:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H2O2

-

Thermal: Heat solution at a specified temperature (e.g., 60°C)

-

Photolytic: Expose solution to UV light

-

-

Incubation: Incubate the solutions for a defined period, taking samples at various time points.

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to quantify the remaining parent compound and identify any degradation products.

Synthesis and Purification Considerations

The synthesis of this compound analogs often involves the reaction of a corresponding chloro- or sulfonyl-pyrimidine with hydrazine hydrate.[7][10][11] A common synthetic pathway is illustrated below.

The low solubility of the product in aqueous media is often advantageous for purification, allowing for precipitation and isolation by filtration.[7]

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound and its analogs. While specific quantitative data for the title compound remains limited, the provided methodologies and data on related structures offer a valuable resource for researchers. The inherent reactivity of the hydrazino group necessitates careful consideration of pH, temperature, and oxidative stress during handling, storage, and experimental design. Further studies are warranted to fully elucidate the quantitative solubility and degradation kinetics of this important synthetic intermediate.

References

- 1. chemwhat.com [chemwhat.com]

- 2. 166524-64-7 CAS MSDS (5-Fluoro-4-hydrazinyl-2-methoxypyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 89181-80-6 CAS MSDS (Pyrimidine, 2-hydrazino-4-methoxy- (7CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. JP3259196B2 - Method for producing 2-hydrazino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

- 9. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 10. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

The Rising Tide of Substituted Hydrazinopyrimidines: A Technical Guide to Their Biological Potential

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic compounds, substituted hydrazinopyrimidines have emerged as a promising class of molecules, demonstrating a remarkable breadth of therapeutic potential. This technical guide offers an in-depth exploration of the biological activities of these compounds, tailored for researchers, scientists, and drug development professionals. We delve into their anticancer, antimicrobial, and anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to facilitate further research and development in this exciting field.

Anticancer Activity: Targeting the Engines of Cell Growth

Substituted hydrazinopyrimidines have shown significant promise as anticancer agents, primarily through their ability to inhibit protein kinases, crucial regulators of cell signaling pathways that are often dysregulated in cancer.

Quantitative Data for Anticancer Activity

The cytotoxic effects of various substituted hydrazinopyrimidine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| HP-1 | MCF-7 (Breast) | 16.61 | 5-FU | - |

| HP-2 | HepG-2 (Liver) | 14.32 | 5-FU | - |

| DAP-14f | TPC-1 (Thyroid) | 0.113 | - | - |

| TPH104c | TNBC (Breast) | Selective | - | - |

| TPH104m | TNBC (Breast) | Selective | - | - |

| Quin-CM9 | EBC-1 (Lung) | 8.6 | - | - |

| Isatin-Hyd-1 | Multiple | 1.51 | Doxorubicin | 3.10 |

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many substituted hydrazinopyrimidines exert their anticancer effects by targeting the ATP-binding site of protein kinases, such as tyrosine kinases and cyclin-dependent kinases (CDKs), thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival.[1] This inhibition can trigger programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Substituted hydrazinopyrimidine compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted hydrazinopyrimidine compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a global health crisis. Substituted hydrazinopyrimidines have demonstrated promising activity against a range of bacteria and fungi, offering a potential new avenue for antimicrobial drug development.

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| HP-Compound 19 | E. coli | 12.5 | Ampicillin | 25 |

| HP-Compound 19 | S. aureus | 6.25 | Ampicillin | 12.5 |

| Arylazopyrazolo[1,5-a]pyrimidine 1 | Aspergillus terreus | 25 | - | - |

| Thienopyrimidine 25 | Bacillus cereus | 8 | - | - |

| 7-Aminopyrazolo[1,5-a]pyrimidine 26 | Bacillus cereus | 10.8 | - | - |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth medium

-

Substituted hydrazinopyrimidine compounds

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the substituted hydrazinopyrimidine compounds in the broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Substituted hydrazinopyrimidines have shown potential as anti-inflammatory agents by inhibiting key enzymes and signaling molecules involved in the inflammatory response.

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit enzymes like cyclooxygenase (COX) or reduce the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

| Compound ID | Assay | IC50 (µM) / % Inhibition | Reference Drug | IC50 (µM) / % Inhibition |

| Thienopyrimidine 6b | IL-6 Inhibition | 3.21 | Celecoxib | 3.12 |

| Thienopyrimidine 6e | IL-6 Inhibition | 3.36 | Celecoxib | 3.12 |

| Pyrazolo[3,4-d]pyrimidine 5 | COX-2 Inhibition | 0.04 | Celecoxib | 0.04 |

| Pyrazolo[3,4-d]pyrimidine 6 | COX-2 Inhibition | 0.04 | Celecoxib | 0.04 |

| 4-Maleimidylphenyl-hydrazide 17 | NO Inhibition | 71% | - | - |

| 4-Maleimidylphenyl-hydrazide 18 | NO Inhibition | 75% | - | - |

Mechanism of Action: Inhibition of Inflammatory Mediators

Substituted hydrazinopyrimidines can interfere with inflammatory pathways by inhibiting enzymes like COX-2, which is responsible for the production of prostaglandins, and by reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

-

Purified kinase

-

Kinase-specific substrate

-

ATP

-

Substituted hydrazinopyrimidine compounds

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™)

-

96-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the substituted hydrazinopyrimidine compounds.

-

Kinase Reaction: In a 96-well plate, add the kinase, the test compound, and the substrate in the assay buffer.

-

Initiation: Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Measure the luminescence and plot the signal against the inhibitor concentration to determine the IC50 value.

Synthesis of Substituted Hydrazinopyrimidines: A General Workflow

The synthesis of substituted hydrazinopyrimidines often involves a multi-step process, starting from readily available precursors. A generalized workflow is depicted below.

Conclusion

Substituted hydrazinopyrimidines represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and inflammatory conditions underscores their potential for the development of novel therapeutics. The data and protocols presented in this guide aim to provide a solid foundation for researchers to further explore and unlock the full therapeutic potential of this exciting class of compounds. Continued investigation into their structure-activity relationships and mechanisms of action will be crucial in advancing these molecules from the laboratory to the clinic.

References

The Hydrazino Group in Pyrimidine Systems: A Technical Guide to Reactivity and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biological probes. The introduction of a hydrazino (-NHNH₂) group onto this heterocycle dramatically enhances its chemical versatility, opening avenues for the synthesis of complex fused-ring systems and derivatives with significant pharmacological potential. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of hydrazinopyrimidines, with a focus on their role in modern drug discovery, particularly as kinase inhibitors.

Synthesis of Hydrazinopyrimidine Intermediates

The primary route to obtaining hydrazinopyrimidines involves the nucleophilic substitution of a suitable leaving group, typically a methylthio (-SCH₃) or chloro (-Cl) group, at the C2, C4, or C6 position of the pyrimidine ring with hydrazine hydrate (NH₂NH₂·H₂O). The methylthio group is often preferred due to its facile displacement.

The overall synthetic strategy generally follows a multi-step sequence, starting from a Biginelli-type condensation to form the initial pyrimidine ring. This is followed by functional group manipulations to introduce the leaving group, and finally, hydrazinolysis.

Key Reactions of the Hydrazino Group

The synthetic utility of hydrazinopyrimidines stems from the high nucleophilicity of the terminal amino group (-NH₂) and the ability of the hydrazino moiety to act as a binucleophile in cyclization reactions.

Cyclocondensation Reactions

Cyclocondensation is the most prominent reaction pathway for hydrazinopyrimidines, leading to the formation of fused heterocyclic systems of significant therapeutic interest, such as pyrazolopyrimidines and triazolopyrimidines.[1][2]

Formation of Pyrazolopyrimidines: The reaction of a 2-hydrazinopyrimidine with α,β-unsaturated carbonyl compounds (chalcones) in a suitable solvent like acetic acid leads to the formation of 2-(dihydropyrazol-1-yl)pyrimidine derivatives via a cyclocondensation reaction.[1]

Formation of Triazolopyrimidines: Fused[3][4][5]triazolo[4,3-a]pyrimidines can be synthesized by reacting the hydrazinopyrimidine core with reagents like acetic anhydride.[2] These structures are isosteric with purines, making them valuable scaffolds in medicinal chemistry.[6]

Formation of Hydrazones

The terminal amino group of the hydrazino moiety readily condenses with aldehydes and ketones to form stable hydrazone derivatives (-N-N=CHR).[7] This reaction is extensively used in drug design to introduce diverse aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR).[8] The resulting hydrazone linker is a versatile hydrogen bond donor and acceptor, which can facilitate strong binding to biological targets.

Application in Drug Development: Kinase Inhibitors

A significant application of hydrazinopyrimidine chemistry is in the development of protein kinase inhibitors for cancer therapy.[5][9] Kinases are crucial nodes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[10] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. Pyrimidine-based scaffolds are particularly effective as ATP-competitive inhibitors, mimicking the adenine core of ATP to bind in the kinase active site.[10]

Targeting Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous solid tumors and plays a critical role in tumor progression, invasion, and metastasis.[5][9] Consequently, the development of potent FAK inhibitors is an active area of research. Pyrimidine derivatives, including those derived from hydrazinopyrimidines, have emerged as a promising class of FAK inhibitors.[5][11]

These inhibitors typically function by competing with ATP for binding to the FAK kinase domain. The pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase, while substituents introduced via the hydrazino group can occupy adjacent hydrophobic pockets, enhancing potency and selectivity.[10]

// Nodes ECM [label="Extracellular Matrix (ECM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrin [label="Integrin Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; FAK_inactive [label="FAK (Inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; FAK_active [label="p-FAK (Y397)\nActive", fillcolor="#34A853", fontcolor="#FFFFFF"]; Src [label="Src Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; FAK_Src [label="p-FAK/Src Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K/Akt Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="Ras/ERK Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival\nProliferation", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Cell Migration\nInvasion", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Pyrimidine-Based\nFAK Inhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ECM -> Integrin [label="Binding"]; Integrin -> FAK_inactive [label="Recruitment &\nActivation"]; FAK_inactive -> FAK_active [label="Autophosphorylation\nat Tyr397"]; FAK_active -> Src [label="Creates docking site"]; Src -> FAK_active [label="Binding"]; FAK_active -> FAK_Src; Src -> FAK_Src; FAK_Src -> PI3K [label="Activation"]; FAK_Src -> RAS [label="Activation"]; PI3K -> Survival; RAS -> Survival; RAS -> Migration;

Inhibitor -> FAK_inactive [label="ATP-Competitive\nInhibition", style=dashed, color="#EA4335", arrowhead=tee]; } dot Caption: Inhibition of the FAK signaling pathway by pyrimidine derivatives.

Quantitative Data: FAK Inhibition

The potency of pyrimidine-based FAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency. The following table summarizes the FAK inhibitory activity of several pyrimidine derivatives.

| Compound ID | Scaffold | FAK IC₅₀ (nM) | Reference |

| 5a | 2,4-Diphenylpyrimidine | 2.75 | [12] |

| 5b | 2,4-Diphenylpyrimidine | 1.87 | [12] |

| 6a | 2,4-Diphenylpyrimidine | 1.03 | [12] |

| 6b | 2,4-Diphenylpyrimidine | 3.05 | [12] |

| 7 | Dithiocarbamate-DPPY | 0.07 | [12] |

| 18 | Pyrrolo[2,3-d]pyrimidine | 5.4 | [11] |

| 14 | 2,4-Diaminopyrimidine | 3.7 | [11] |

| 22 | Thieno[3,2-d]pyrimidine | 28.2 | [12] |

| TAE226 | Bis-anilino pyrimidine | 5.17 - 7.00 | [12][13] |

Experimental Protocols

This section provides representative methodologies for the synthesis of hydrazinopyrimidine derivatives, based on published procedures.[1][2][7]

Synthesis of 2-Hydrazinyl-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (Intermediate 3a)

-

Step 1: Synthesis of 1-Methyl-2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (2a): The precursor, 6-Oxo-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile, is synthesized according to established methods. This precursor is then methylated to yield compound 2a .[1]

-

Step 2: Hydrazinolysis: A mixture of compound 2a and an excess of hydrazine hydrate is refluxed in absolute ethanol for 6-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and poured into crushed ice. The resulting solid precipitate is collected by filtration, washed with water, and dried. The crude product is then recrystallized from a suitable solvent like ethanol to afford the pure 2-hydrazinopyrimidine intermediate 3a .[1][2]

Synthesis of 2-(3,5-Diphenyl-4,5-dihydropyrazol-1-yl)-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (Compound 5a)

-

Reaction Setup: A mixture of the 2-hydrazinopyrimidine intermediate 3a (1.0 mmol) and (E)-1,3-diphenylprop-2-en-1-one (chalcone) (1.0 mmol) is refluxed in glacial acetic acid (20 mL) for 7 hours.

-

Work-up: The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and poured into ice-cold water with stirring.

-

Isolation: The solid product that separates is collected by filtration, washed thoroughly with water, and dried. Recrystallization from ethanol yields the final pyrazolyl-pyrimidine compound.[1][2]

General Procedure for the Synthesis of Hydrazone Derivatives (e.g., Compound 8a)

-

Reaction Setup: To a solution of a 2-hydrazinylpyrimidine-5-carbonitrile intermediate (1.0 mmol) in absolute ethanol, the appropriate ketone (e.g., acetophenone, 1.0 mmol) and a catalytic amount (2-3 drops) of glacial acetic acid are added.

-

Reaction Condition: The mixture is heated under reflux for 3 hours.

-

Work-up and Isolation: The reaction is monitored by TLC. After completion, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. Recrystallization from ethanol provides the pure hydrazone product.[7]

The following table presents yield data for a series of hydrazone derivatives synthesized from a 4-amino-2-hydrazinylpyrimidine-5-carbonitrile precursor.[7]

| Compound ID | R Group (from Ketone) | Yield (%) |

| 8a | Phenyl, Methyl | 78 |

| 8b | p-Tolyl, Methyl | 71 |

| 7e | 2-Nitrophenyl | 92 |

Conclusion and Future Perspectives

The hydrazino group is a powerful functional handle in pyrimidine chemistry, enabling the synthesis of diverse and complex heterocyclic systems. Its reactivity, particularly in cyclocondensation and hydrazone formation reactions, has been extensively leveraged in drug discovery. The success of pyrimidine-based scaffolds as kinase inhibitors, specifically targeting FAK, highlights the therapeutic potential of this compound class. Future research will likely focus on developing more selective inhibitors by fine-tuning the substituents introduced via the hydrazino moiety, exploring novel fused heterocyclic systems, and applying these versatile building blocks to target other disease-relevant protein families. The continued exploration of hydrazinopyrimidine chemistry promises to yield new therapeutic agents with improved efficacy and safety profiles.

References

- 1. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. heteroletters.org [heteroletters.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study on the interactions of pyrimidine derivatives with FAK by 3D-QSAR, molecular docking and molecular dynamics simulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

2-Hydrazino-4-methoxypyrimidine: A Technical Guide to Safety and Handling

Disclaimer: This document provides a summary of available safety and handling information for 2-Hydrazino-4-methoxypyrimidine (CAS 89181-80-6). Due to a lack of comprehensive, publicly available safety and toxicology data specific to this compound, this guide relies on information from structurally similar compounds and the general chemical class of hydrazines. All procedures should be conducted with the utmost caution and under the supervision of qualified personnel. A thorough risk assessment should be performed before handling this substance.

Introduction

This compound is a substituted pyrimidine derivative with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring a reactive hydrazine group attached to a methoxypyrimidine core, suggests its utility as a building block in the creation of more complex molecules. However, the presence of the hydrazine moiety also indicates potential biological activity and associated hazards. This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the known properties and recommended safety precautions for handling this compound.

Physicochemical Properties

Limited experimental data is available for the physicochemical properties of this compound. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 89181-80-6 | P&S Chemicals |

| Molecular Formula | C₅H₈N₄O | ChemicalBook[1] |

| Molecular Weight | 140.14 g/mol | ChemicalBook[1] |

| Melting Point | 120-121 °C | ChemicalBook[1] |

| Boiling Point (Predicted) | 291.7 ± 50.0 °C | ChemicalBook[1] |

| Density (Predicted) | 1.38 ± 0.1 g/cm³ | ChemicalBook[1] |

| IUPAC Name | (4-methoxypyrimidin-2-yl)hydrazine | XiXisys[2] |

Hazard Identification and Classification

Potential GHS Classification (Extrapolated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | Category 3 | H335: May cause respiratory irritation |

Note: This classification is extrapolated from data for compounds like 2-Hydrazino-4-(trifluoromethyl)pyrimidine and should be used for preliminary risk assessment only.

Toxicological Profile

No specific toxicological studies on this compound have been identified. The toxicological information is therefore based on the general properties of hydrazines.

Hydrazine and its derivatives are known to be toxic to multiple organ systems, including the neurological, hematological, pulmonary, dermatologic, and hepatic systems.[3] The primary mechanism of hydrazine neurotoxicity is believed to be the inhibition of pyridoxal phosphate (the active form of vitamin B6), which is a crucial cofactor for the synthesis of the neurotransmitter GABA.[4] This can lead to a functional pyridoxine deficiency, potentially resulting in seizures.[4] Metabolic activation of hydrazines in the liver can also lead to the formation of reactive intermediates that can cause cellular damage.[5]

Potential Signaling Pathway Disruption

The following diagram illustrates the potential mechanism of hydrazine-induced neurotoxicity through the disruption of the GABA synthesis pathway.

Caption: Potential mechanism of hydrazine-induced neurotoxicity.

Safe Handling and Experimental Protocols

Given the potential hazards, stringent safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this substance.

| PPE Item | Specification |

| Respiratory Protection | Work must be conducted in a certified chemical fume hood. For emergencies or potential for high exposure, a NIOSH-approved respirator with appropriate cartridges is necessary. |

| Eye and Face Protection | Chemical safety goggles and a face shield are required. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Gloves must be inspected before use and disposed of after handling. |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron or suit may be necessary. |

Engineering Controls

-

Ventilation: All handling of solid and solutions of this compound must be performed in a properly functioning chemical fume hood.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

General Handling Protocol

The following workflow outlines a general protocol for handling this compound in a research setting.

Caption: General workflow for safely handling this compound.

First Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Stability and Reactivity

-

Stability: Likely stable under normal laboratory conditions. However, hydrazines can be unstable in the presence of oxidizing agents, heat, or light.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and other toxic fumes.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow to enter drains or waterways.

Conclusion

While this compound is a potentially valuable research chemical, the lack of specific safety data necessitates a highly cautious approach to its handling. By understanding the extrapolated hazards from similar compounds and the general toxicology of the hydrazine class, and by implementing stringent safety protocols, researchers can minimize the risks associated with its use. It is imperative to conduct a thorough, site-specific risk assessment before any handling of this compound.

References

- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 89181-80-6 Name: [xixisys.com]

- 2. 89181-80-6 CAS MSDS (Pyrimidine, 2-hydrazino-4-methoxy- (7CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 5-Fluoro-4-hydrazino-2-methoxypyrimidine | C5H7FN4O | CID 15790245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Hydrazinopyrimidines: A Technical Guide to a Cornerstone of Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core synthetic methodologies for preparing hydrazinopyrimidines, a class of heterocyclic compounds that are pivotal in the development of novel therapeutics. From their early synthesis to their role as kinase inhibitors, this document provides a comprehensive overview for researchers in drug discovery and development.

A Historical Perspective on Hydrazinopyrimidine Synthesis

The journey into the synthesis of hydrazinopyrimidines is intrinsically linked to the broader exploration of pyrimidine chemistry, which began in the late 19th century. The parent compound, pyrimidine, was first named by Pinner in 1885.[1] Early work by researchers such as Grimaux, who synthesized barbituric acid in 1879, laid the groundwork for understanding the reactivity of the pyrimidine ring.[1]

The mid-20th century saw a surge in the systematic study of pyrimidines, with notable contributions from chemists like D.J. Brown, whose extensive work is compiled in the monograph series "The Pyrimidines."[2][3][4] While a singular "discovery" paper for the first synthesis of a simple hydrazinopyrimidine is not readily identifiable, the foundational method for their preparation emerged from the well-established principles of nucleophilic aromatic substitution (SNAr) on halopyrimidines. The high reactivity of halogens at the 2-, 4-, and 6-positions of the pyrimidine ring towards nucleophiles like hydrazine made this a logical and efficient route.

Early investigations into the synthesis of substituted pyrimidines for various applications, including the preparation of purines and pteridines, undoubtedly paved the way for the synthesis of hydrazino-substituted derivatives. The reaction of chloropyrimidines with hydrazine hydrate became a standard and reliable method, setting the stage for the synthesis of a vast array of hydrazinopyrimidine derivatives. These compounds would later gain significant attention for their biological activities, particularly as scaffolds for kinase inhibitors in cancer and inflammatory disease research.

Core Synthetic Methodologies

The synthesis of hydrazinopyrimidines predominantly relies on two robust and versatile methods: nucleophilic aromatic substitution and the hydrazinolysis of other functional groups.

Nucleophilic Aromatic Substitution of Halopyrimidines

This is the most common and direct method for the synthesis of hydrazinopyrimidines. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, particularly when electron-withdrawing groups are present. Halogens at the C2, C4, and C6 positions are excellent leaving groups for substitution by hydrazine.

General Experimental Protocol:

A solution of the halopyrimidine (1 equivalent) is dissolved in a suitable solvent, such as ethanol, isopropanol, or methanol. To this solution, hydrazine hydrate (1 to 10 equivalents) is added, often at room temperature or with cooling, especially if the reaction is exothermic. The reaction mixture is then stirred at a temperature ranging from room temperature to reflux for a period of 1 to 48 hours, depending on the reactivity of the substrate. Progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., water, ethanol), and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Table 1: Synthesis of Hydrazinopyrimidines via Nucleophilic Aromatic Substitution

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2,4,5-Trichloropyrimidine | Hydrazine monohydrate, DIPEA, Isopropanol, 85°C, 12h | 2-Amino-4-chloro-5-(trifluoromethyl)pyrimidine | - | [5] |

| 2,4-Diamino-6-chloropyrimidine | Hydrazine hydrate, Ethanol, Reflux, 12h | 2,4-Diamino-6-hydrazinopyrimidine | - | [6] |

| 4,6-Dichloropyrimidine | Hydrazine hydrate (80%), Methanol, rt, 1h | 4-Chloro-6-hydrazinopyrimidine | 83 | [7] |

| 5-Bromo-2,4-dichloropyrimidine | Hydrazine hydrate, Triethylamine, EtOH, 0-5°C then rt, 1h | 1-(5-Bromo-2-chloropyrimidin-4-yl)hydrazine | 83 | [7] |

Synthesis of Pyrimidine Carbohydrazides from Esters

Pyrimidine carbohydrazides, which are important intermediates for the synthesis of more complex derivatives like hydrazones, are readily prepared by the reaction of the corresponding pyrimidine carboxylate esters with hydrazine hydrate.

General Experimental Protocol:

A mixture of the pyrimidine carboxylate ester (1 equivalent) and hydrazine hydrate (1 to 5 equivalents) in a suitable solvent such as ethanol is heated at reflux for a period ranging from 2 to 6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure. The resulting residue is then triturated with a solvent like ethyl acetate or diethyl ether to induce precipitation. The solid product is collected by filtration, washed, and dried to afford the desired pyrimidine carbohydrazide.

Table 2: Synthesis of Pyrimidine Carbohydrazides

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate | Hydrazine hydrate, Ethanol, Reflux, 6h | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide | - | [7] |

Synthesis of Hydrazones from Hydrazinopyrimidines

The resulting hydrazinopyrimidines are versatile building blocks. A common subsequent reaction is the condensation with aldehydes or ketones to form hydrazones, which often exhibit significant biological activity.

General Experimental Protocol:

To a solution of the hydrazinopyrimidine (1 equivalent) in a solvent like ethanol, the corresponding aldehyde or ketone (1 equivalent) is added. A catalytic amount of an acid, such as glacial acetic acid, may be added to facilitate the reaction. The mixture is then heated at reflux for 2 to 6 hours. Upon cooling, the hydrazone product often precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

Role of Hydrazinopyrimidines in Modulating Signaling Pathways

Hydrazinopyrimidine derivatives have emerged as a privileged scaffold in medicinal chemistry, particularly as inhibitors of various protein kinases that play crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases.

p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to stressful stimuli and pro-inflammatory cytokines.[8] Overactivation of this pathway is associated with chronic inflammatory diseases and cancer.[5] Several hydrazinopyrimidine-based compounds have been developed as potent p38 MAPK inhibitors.[9][10][11][12]

EGFR, VEGFR, and CDK Signaling Pathways

Hydrazinopyrimidine derivatives have also been investigated as inhibitors of other critical kinase families:

-

Epidermal Growth Factor Receptor (EGFR): A key player in cell proliferation and survival, often dysregulated in cancer.[5][6][13][14][15]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Essential for angiogenesis, the formation of new blood vessels that tumors require for growth.[16][17][18]

-

Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, and their inhibition can halt cancer cell division.[19][20][21][22][23]

Conclusion

The synthesis of hydrazinopyrimidines represents a classic yet continually evolving area of organic and medicinal chemistry. The foundational methods, particularly the nucleophilic substitution of halopyrimidines, remain highly relevant and are constantly being adapted for the creation of novel and complex molecular architectures. The demonstrated activity of hydrazinopyrimidine derivatives as potent kinase inhibitors underscores their importance in the ongoing quest for more effective treatments for cancer and inflammatory diseases. This guide provides a solid foundation for researchers looking to explore the synthesis and application of this versatile and valuable class of compounds.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. The pyrimidines. by BROWN, D.J.: (1962) | Emile Kerssemakers ILAB [abebooks.com]

- 3. The Pyrimidines: Supplement - D. J. Brown - Google ブックス [books.google.co.jp]

- 4. The pyrimidines : Brown, D. J : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 9. p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. commerce.bio-rad.com [commerce.bio-rad.com]

- 18. medium.com [medium.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 21. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 22. researchgate.net [researchgate.net]

- 23. Khan Academy [khanacademy.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Hydrazino-4-methoxypyrimidine

Abstract

This document provides a detailed protocol for the laboratory synthesis of 2-Hydrazino-4-methoxypyrimidine, a key intermediate in medicinal chemistry. The synthesis is achieved through a nucleophilic aromatic substitution reaction, where 2-Chloro-4-methoxypyrimidine is treated with hydrazine hydrate. Pyrimidine derivatives are fundamental building blocks in the development of novel therapeutic agents, and the introduction of a hydrazinyl group offers a versatile handle for creating more complex heterocyclic systems.[1] This protocol outlines the required reagents, step-by-step procedures, purification methods, and characterization. A summary of expected quantitative data and a visual representation of the experimental workflow are included to ensure clarity and reproducibility.

Introduction

The pyrimidine ring is a core structure in numerous biologically active molecules, including several approved drugs.[1] this compound serves as a crucial precursor in the synthesis of various pharmaceutical compounds, particularly in the creation of fused heterocyclic systems like 1,2,4-triazolo[1,5-a]pyrimidines, which are explored as potential anticancer, anti-infective, and anti-inflammatory agents.[2] The starting material, 2-Chloro-4-methoxypyrimidine, is a versatile intermediate that allows for nucleophilic substitution at the chlorine-bearing position, making it invaluable for building molecular complexity in drug discovery programs.[3] The protocol detailed below describes a reliable and efficient method for preparing this compound via the hydrazinolysis of its chloro-precursor.

Chemical Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution mechanism, where the hydrazinyl group displaces the chloride atom on the pyrimidine ring.

References

Application Notes and Protocols: Hydrazinolysis of Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the hydrazinolysis of substituted pyrimidines. This chemical transformation is a versatile tool in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds, including hydrazinopyrimidines, pyrazoles, and other ring-transformed products. The outcome of the reaction is highly dependent on the substitution pattern of the pyrimidine ring and the specific reaction conditions employed.

Introduction

Hydrazinolysis of pyrimidines involves the reaction of a substituted pyrimidine with hydrazine, typically in the form of hydrazine hydrate. This reaction can proceed through several pathways, including:

-

Nucleophilic Aromatic Substitution (SNAr): A common pathway where a good leaving group on the pyrimidine ring, such as a halogen or a methylthio group, is displaced by the hydrazino group.

-

Ring Cleavage: Under harsh conditions or with specific substitution patterns, the pyrimidine ring can be opened by hydrazine, leading to various acyclic or rearranged products.

-

Ring Contraction: Activation of the pyrimidine ring, for instance by N-alkylation or N-acylation, can facilitate a nucleophilic attack by hydrazine that results in a skeletal rearrangement to form a pyrazole ring.

The choice of protocol is therefore critical in directing the reaction towards the desired product.

I. Synthesis of Hydrazinopyrimidines via Nucleophilic Aromatic Substitution

This is a widely used method for introducing a hydrazino functional group onto a pyrimidine ring, which can then serve as a versatile handle for further derivatization.

Protocol 1: Hydrazinolysis of 2-Chloropyrimidines

This protocol is suitable for the synthesis of 2-hydrazinopyrimidines from their corresponding 2-chloro precursors. The pyrimidine ring should be sufficiently electron-deficient to facilitate nucleophilic attack.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 2-chloropyrimidine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or dioxane.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate (3.0-10.0 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (typically 2-8 hours), cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. Otherwise, evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Troubleshooting Common Issues for Protocol 1:

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | Insufficient reactivity of the 2-chloropyrimidine. | The presence of electron-withdrawing groups on the pyrimidine ring will increase reactivity. If the substrate is not reactive enough, consider increasing the reaction temperature or using microwave irradiation.[1] |

| Reaction conditions not optimal. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC to find the optimal time.[1] | |

| Poor quality of reagents. | Ensure the purity of the 2-chloropyrimidine and hydrazine hydrate. | |

| Difficult work-up | Large excess of hydrazine hydrate. | While an excess is needed to drive the reaction, a very large excess can complicate purification. Use a moderate excess (3-5 equivalents) initially.[1] |

Protocol 2: Hydrazinolysis of 2-(Methylthio)pyrimidines

An alternative to using chloropyrimidines is the use of 2-(methylthio)pyrimidine precursors.

Experimental Protocol:

-

Reaction Setup: Combine the 2-(methylthio)pyrimidine derivative (1.0 eq) and hydrazine hydrate (3.0-5.0 eq) in ethanol in a sealed tube or a flask equipped with a reflux condenser.

-

Reaction Conditions: Heat the mixture at reflux for several hours (4-24 h). Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature. The product may crystallize upon cooling. If so, collect the crystals by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solution under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent.

II. Ring Transformation Reactions of Pyrimidines with Hydrazine

Under certain conditions, hydrazinolysis can lead to cleavage or contraction of the pyrimidine ring.

Protocol 3: Ring Cleavage of Biginelli Pyrimidines

Certain dihydropyrimidinones, known as Biginelli compounds, can undergo ring opening when treated with hydrazine hydrate, especially under solvent-free conditions.[2][3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, mix the Biginelli pyrimidine (1.0 eq) with an excess of hydrazine hydrate (e.g., 10 eq).

-

Reaction Conditions: Heat the mixture, often without solvent, at an elevated temperature (e.g., 100-120 °C). The reaction can be vigorous.

-

Work-up: After the reaction is complete (as indicated by TLC or disappearance of starting material), cool the mixture. The products, which can include pyrazoles, arylidenehydrazines, and urea/thiourea, can be separated by column chromatography.[2][3]

Protocol 4: Ring Contraction of Pyrimidines to Pyrazoles

Activation of the pyrimidine ring is necessary for this transformation. This protocol describes a method involving N-triflylation.[4][5]

Experimental Protocol:

-

Activation of Pyrimidine: To an oven-dried vial under a nitrogen atmosphere, add the substituted pyrimidine (1.0 eq) and a suitable solvent. Cool the mixture and add a triflylating agent (e.g., triflic anhydride) dropwise. Stir for 15 minutes at room temperature.[5]

-

Hydrazine Addition: Add anhydrous hydrazine (3.0 eq) to the reaction mixture at 23 °C.[5]

-

Reaction Conditions: Seal the vial and warm the mixture to 35 °C. Stir overnight under a nitrogen atmosphere.[5]

-

Work-up: Cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and pass through a short plug of silica gel.[5]

-

Purification: Concentrate the filtrate in vacuo and purify the crude residue by preparative TLC or column chromatography to obtain the desired pyrazole product.[5]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for selected hydrazinolysis reactions of substituted pyrimidines.

Table 1: Synthesis of Hydrazinopyrimidines

| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |

| 2-Chloro-4-phenyl-6-methylpyrimidine | Hydrazine hydrate, Ethanol, Reflux | 2-Hydrazino-4-phenyl-6-methylpyrimidine | Not specified | [6] |

| 2-Methoxy-4-chloro-5-fluoropyrimidine | Hydrazine hydrate, Room temperature, 5-20h | 2-Methoxy-4-hydrazino-5-fluoropyrimidine | >90% | [7] |

| 1-Methyl-2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile | Hydrazine hydrate, Ethanol, Reflux | 2-Hydrazino-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile | Not specified | [6] |

Table 2: Ring Transformation Reactions

| Starting Material | Reagents & Conditions | Product(s) | Yield (%) | Reference |

| Ethyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Hydrazine hydrate (excess), Solvent-free, Heat | Pyrazole, Arylidenehydrazine, Urea | Not specified | [2][3] |

| 4-Arylpyrimidine | 1. Triflic anhydride, 23 °C2. Anhydrous hydrazine, 35 °C | 5-Arylpyrazole | 37-72% | [4][5] |

| 1,4,6-Trimethylpyrimidine-2(1H)-thione | Hydrazine hydrate | 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol and 3,5-dimethylpyrazole | Not specified | [8][9] |

| 1,4,6-Trimethylpyrimidin-2(1H)-one | Hydrazine hydrate | 3,5-Dimethylpyrazole | Not specified | [8] |

Visualizing the Workflow

General Workflow for Hydrazinolysis of Substituted Pyrimidines

Caption: General workflow for the hydrazinolysis of substituted pyrimidines.

Decision Tree for Predicting Hydrazinolysis Outcome

Caption: Decision tree for predicting hydrazinolysis outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion [organic-chemistry.org]

- 6. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]